molecular formula C13H17NO2 B13247604 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid

2-Cyclohexyl-2-(pyridin-4-yl)acetic acid

Cat. No.: B13247604
M. Wt: 219.28 g/mol
InChI Key: LCOQAOKOYAJCQQ-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(pyridin-4-yl)acetic acid (CAS: 1533423-12-9) is a bicyclic organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . Its structure features a cyclohexyl group and a pyridin-4-yl moiety attached to an acetic acid backbone. Its hydrochloride salt (CAS: 1909310-06-0) has a molecular weight of 255.74 g/mol and shares similar structural features . While commercial suppliers list the compound as temporarily unavailable, it is produced by multiple global suppliers, including Focus Synthesis LLC (USA) and Enamine Ltd .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-cyclohexyl-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h6-10,12H,1-5H2,(H,15,16)

InChI Key

LCOQAOKOYAJCQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-pyridinecarboxaldehyde, followed by oxidation of the resulting alcohol to the corresponding acid. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(pyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridinyl group to a piperidinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or carboxylic acids.

    Reduction: Formation of 2-cyclohexyl-2-(piperidin-4-yl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclohexyl-2-(pyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl and pyridinyl groups can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-cyclohexyl-2-(pyridin-4-yl)acetic acid and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hazard/Toxicity Profile Primary Applications References
This compound C₁₃H₁₇NO₂ 219.28 Cyclohexyl + pyridin-4-yl + acetic acid No detailed toxicity data available Pharmaceutical intermediates, ligand design
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 153.14 Pyridin-3-yl + acetic acid Acute toxicity (Category 4: oral, dermal, inhalation); Signal word: Warning Organic synthesis, metal coordination
2-[2-(Pyridin-4-yloxy)phenyl]acetic acid C₁₃H₁₁NO₃ 300.16 Pyridin-4-yloxy + phenyl + acetic acid Purity: 95%; No explicit hazard data Biochemical research
N-Methoxy-N-methyl-2-(pyridin-4-yl)acetamide C₉H₁₂N₂O₂ 180.21 Pyridin-4-yl + acetamide with methoxy and methyl groups No hazard data reported; synthesized via standard amidation protocols Drug discovery (e.g., kinase inhibitors)
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 Chloro + methyl substituents on pyrimidine ring + carboxylic acid No toxicity data; handled as hazardous due to reactive chloro group Agrochemicals, nucleotide analogs

Structural and Functional Differences

  • Pyridine Ring Position: The pyridin-4-yl group in the target compound contrasts with pyridin-3-yl in 2-(pyridin-3-yl)acetic acid, altering electronic properties and hydrogen-bonding capabilities.
  • Substituent Effects : The cyclohexyl group in the target compound increases hydrophobicity compared to smaller analogs like 2-(pyridin-3-yl)acetic acid, impacting solubility and membrane permeability .
  • Functional Group Variations : The acetamide derivative (N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide) replaces the carboxylic acid with an amide, reducing acidity and enhancing metabolic stability for drug candidates .

Commercial and Research Relevance

  • Pharmaceutical Utility : The target compound’s cyclohexyl group may enhance binding to hydrophobic pockets in proteins, making it valuable for protease or receptor-targeted drug design .
  • Synthetic Flexibility : Derivatives like the hydrochloride salt (CAS: 1909310-06-0) offer improved crystallinity for X-ray diffraction studies, a feature leveraged in SHELX-based crystallography workflows .

Biological Activity

2-Cyclohexyl-2-(pyridin-4-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both a cyclohexyl and a pyridin-4-yl group, which may contribute to its unique biological activities. The structural formula can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This structure allows for diverse interactions with biological targets, potentially influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some tested strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus4–8
Mycobacterium smegmatis4–8

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies have demonstrated its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. For instance, it has been shown to reduce levels of TNF-alpha and IL-6 in cellular models, indicating a promising therapeutic application in inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in inflammatory processes and microbial resistance. The modulation of enzyme activity or receptor binding is hypothesized to play a critical role in its biological effects.

Case Study 1: Anticancer Potential

A study evaluated the compound's anticancer activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colorectal cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values as low as 10 µM against MCF7 cells, suggesting potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective properties highlighted that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. In vitro assays demonstrated reduced cell death in models subjected to oxidative stress when treated with the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
2-(Pyridin-4-yl)acetic acidLacks cyclohexyl groupModerate antimicrobial activity
2-Cyclohexylacetic acidLacks pyridin-4-yl groupAnti-inflammatory properties
Pyridine-4-acetic acidSimilar structure without cyclohexylWeak antimicrobial activity

The combination of both functional groups in this compound enhances its biological activity, making it a valuable candidate for further research.

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